
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromo-2,2-dichloroethylidene)carbamate typically involves the reaction of ethyl carbamate with bromine and chlorine under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent unwanted side reactions. The process involves the formation of intermediate compounds, which are then converted to the final product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination Reactions: Reagents such as sodium ethoxide and potassium tert-butoxide are used under anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted carbamates, while elimination reactions can produce alkenes or alkynes with different degrees of substitution.
Aplicaciones Científicas De Investigación
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (2-bromo-2,2-dichloroethylidene)carbamate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The carbamate group can also interact with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but contains fluorine atoms instead of chlorine.
Ethyl 2-bromo-(4-bromophenyl)acetate: Contains a bromophenyl group instead of dichloroethylidene.
Uniqueness
Ethyl (2-bromo-2,2-dichloroethylidene)carbamate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
51945-87-0 |
|---|---|
Fórmula molecular |
C5H6BrCl2NO2 |
Peso molecular |
262.91 g/mol |
Nombre IUPAC |
ethyl N-(2-bromo-2,2-dichloroethylidene)carbamate |
InChI |
InChI=1S/C5H6BrCl2NO2/c1-2-11-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
Clave InChI |
JRTXGZOHEUEVMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N=CC(Cl)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




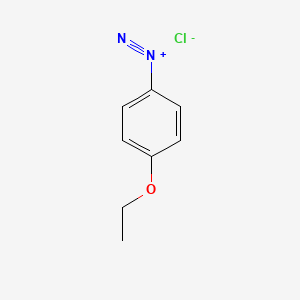
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
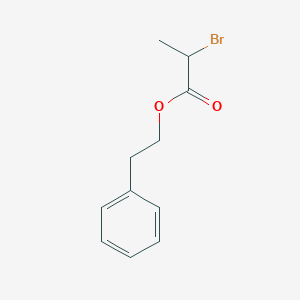
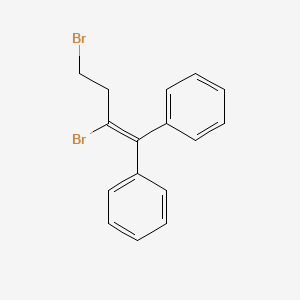
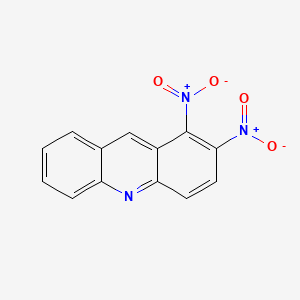
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)



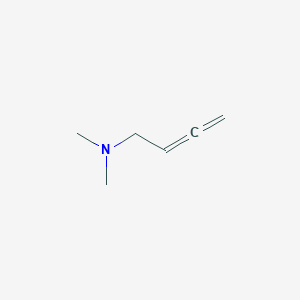
![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
